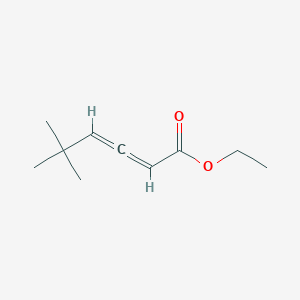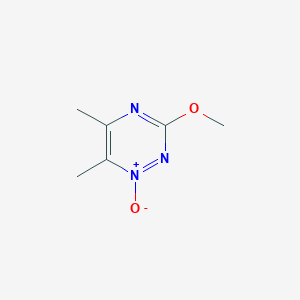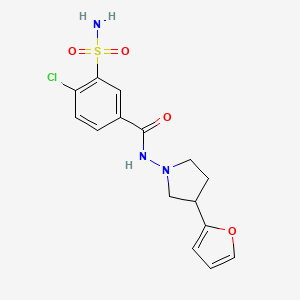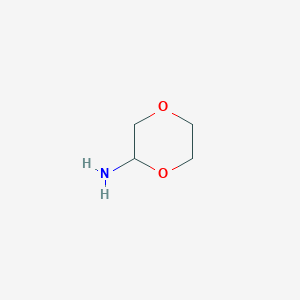![molecular formula C25H25NO4 B14680123 Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester) CAS No. 35473-24-6](/img/structure/B14680123.png)
Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes an ethanol backbone linked to a 3-methylphenyl group through an imino bond, and further esterified with dibenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) typically involves the reaction of 2,2’-[(3-methylphenyl)imino]bis-ethanol with benzoic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of new ester or amide compounds.
Applications De Recherche Scientifique
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ester groups may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’-[(4-methylphenyl)imino]bis-
- Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is unique due to its specific esterification with dibenzoate groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
35473-24-6 |
|---|---|
Formule moléculaire |
C25H25NO4 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-[N-(2-benzoyloxyethyl)-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C25H25NO4/c1-20-9-8-14-23(19-20)26(15-17-29-24(27)21-10-4-2-5-11-21)16-18-30-25(28)22-12-6-3-7-13-22/h2-14,19H,15-18H2,1H3 |
Clé InChI |
OKHLRTNFXBTUBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)












